N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PMID25666693-Compound-55 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the core structure: This involves the preparation of the 1,5-naphthyridine core through a series of condensation reactions.
Substitution reactions: The core structure is then subjected to substitution reactions to introduce the desired functional groups at the 2 and 8 positions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
PMID25666693-Compound-55 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PMID25666693-Compound-55 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s role as a sphingosine kinase inhibitor makes it valuable in studying cellular signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate sphingosine kinase activity, which is involved in various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PMID25666693-Compound-55 involves its inhibition of sphingosine kinase 2 (SPHK2). By inhibiting this enzyme, the compound affects the sphingolipid signaling pathway, which plays a crucial role in cell growth, survival, and apoptosis. The molecular targets include SPHK2 and related signaling molecules, leading to downstream effects on cellular functions .
Properties
Molecular Formula |
C24H28Cl2N6O |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C24H28Cl2N6O/c1-24(2,3)21-15-19(32(29-21)18-7-4-6-17(25)14-18)16-28-23(33)31-12-10-30(11-13-31)22-20(26)8-5-9-27-22/h4-9,14-15H,10-13,16H2,1-3H3,(H,28,33) |
InChI Key |
UGDIRECFVAQSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)CNC(=O)N2CCN(CC2)C3=C(C=CC=N3)Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.